molecular formula C16H12N2O2 B11853638 4-Quinolinecarboxylic acid, 2-(phenylamino)- CAS No. 171204-15-2

4-Quinolinecarboxylic acid, 2-(phenylamino)-

Cat. No.: B11853638
CAS No.: 171204-15-2
M. Wt: 264.28 g/mol
InChI Key: MPKDFVOXJKFNDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(phenylamino)- typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward approach to obtaining quinoline derivatives. Another common method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 5-aryl-2,3-dihydro-2,3-furandiones to yield β-aroylpyruvoyl hydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinecarboxylic acid, 2-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The products of these reactions vary widely depending on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(phenylamino)- involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, which can modulate gene expression by altering the acetylation status of histone proteins . This modulation can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison: 4-Quinolinecarboxylic acid, 2-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has shown selective inhibition of certain enzymes, such as histone deacetylases, which is not commonly observed in other similar compounds .

Properties

CAS No.

171204-15-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-anilinoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-10-15(17-11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,17,18)(H,19,20)

InChI Key

MPKDFVOXJKFNDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

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